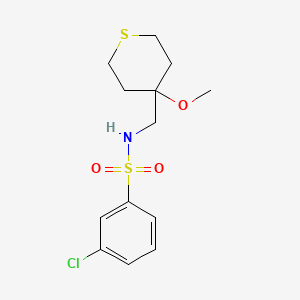

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S2/c1-18-13(5-7-19-8-6-13)10-15-20(16,17)12-4-2-3-11(14)9-12/h2-4,9,15H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPDRHFRFXJVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Retrosynthetic Analysis

3-Chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide comprises two primary subunits:

- 3-Chlorobenzenesulfonyl group : Aromatic ring with electron-withdrawing chlorine and sulfonamide functionalities.

- (4-Methoxytetrahydro-2H-thiopyran-4-yl)methylamine : A six-membered thiopyran ring with geminal methoxy and methylamine substituents at the 4-position.

Retrosynthetic disconnections :

- Sulfonamide bond formation between 3-chlorobenzenesulfonyl chloride and (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine.

- Synthesis of the (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine via functionalization of tetrahydro-2H-thiopyran intermediates.

Synthesis of (4-Methoxytetrahydro-2H-Thiopyran-4-yl)methylamine

Thiopyran Ring Formation

The tetrahydro-2H-thiopyran core is synthesized via cyclization of 1,5-dibromopentane with sodium sulfide, yielding tetrahydro-2H-thiopyran-4-one as the key intermediate.

Reaction conditions :

Introduction of Methoxy and Methylamine Groups

The 4-position of tetrahydro-2H-thiopyran-4-one undergoes sequential modifications:

Step 1: Methoxylation

Methoxylation is achieved via nucleophilic substitution using sodium methoxide in methanol under acidic conditions:

$$

\text{Tetrahydro-2H-thiopyran-4-one} + \text{NaOCH}_3 \xrightarrow{\text{HCl, MeOH}} \text{4-Methoxytetrahydro-2H-thiopyran-4-ol}

$$

Key parameters :

Step 2: Reductive Amination

The hydroxyl group is converted to a methylamine via reductive amination with methylamine and sodium cyanoborohydride:

$$

\text{4-Methoxytetrahydro-2H-thiopyran-4-ol} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(4-Methoxytetrahydro-2H-thiopyran-4-yl)methylamine}

$$

Optimization notes :

Sulfonamide Coupling Reaction

The final step involves reacting 3-chlorobenzenesulfonyl chloride with (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine:

$$

\text{3-Chlorobenzenesulfonyl chloride} + \text{(4-Methoxytetrahydro-2H-thiopyran-4-yl)methylamine} \xrightarrow{\text{Base}} \text{Target compound}

$$

Alternative Synthetic Routes

Tosyl Isocyanate-Mediated Cyclization

A patent method employs tosyl isocyanate to form sulfonamides via cyclization of aminoguanidines:

$$

\text{Aminoguanidine} + \text{Tosyl isocyanate} \xrightarrow{\text{THF, reflux}} \text{Sulfonamide}

$$

Applicability : Requires pre-functionalized thiopyran intermediates but offers regioselective advantages.

Characterization and Quality Control

Industrial-Scale Considerations

Cost-Effective Feedstocks

Environmental Impact

- Waste management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed via aqueous effluent.

- Solvent recovery : DCM and methanol are distilled and reused, reducing environmental footprint.

Análisis De Reacciones Químicas

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Aplicaciones Científicas De Investigación

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s sulfonamide group is known for its ability to inhibit certain enzymes, making it useful in studying enzyme function and inhibition.

Medicine: Due to its potential antibacterial and antifungal properties, it is investigated for use in developing new antimicrobial agents.

Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can disrupt essential biological processes, such as folic acid synthesis in bacteria, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound’s 3-chloro-benzenesulfonamide core is shared with multiple analogues, but its 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl group distinguishes it from others. Key structural comparisons include:

Key Observations :

Key Observations :

Physicochemical Properties

Actividad Biológica

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, drawing upon diverse research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzenesulfonamide core substituted with a chloro group and a methoxytetrahydrothiopyran moiety. The general formula can be represented as follows:

Synthesis typically involves the reaction of 4-methoxytetrahydro-2H-thiopyran derivatives with benzenesulfonyl chlorides. Various synthetic routes have been explored, emphasizing the importance of structural modifications in enhancing biological activity.

Biological Activity Overview

Sulfonamides, including this compound, are known for their broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial effects against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). Specific studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Prostate Cancer

In vitro studies using prostate cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 1.5 |

| PC-3 | 2.0 |

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate G1 phase arrest in treated cancer cells, preventing further proliferation.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydro-2H-thiopyran core. A key step is the coupling of 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates are characterized via:

- NMR spectroscopy (e.g., confirming methylene bridge formation at δ 3.5–4.0 ppm for –CH2–S– groups) .

- IR spectroscopy to verify sulfonamide formation (SO2 asymmetric/symmetric stretches at 1334 cm⁻¹ and 1160 cm⁻¹) .

- Mass spectrometry for molecular ion validation.

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical workflows include:

- HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area).

- Elemental analysis (C, H, N, S) to validate empirical formula.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, as demonstrated for related sulfonamides .

Q. What basic biological screening assays are suitable for preliminary activity assessment?

- Enzyme inhibition assays : Test against carbonic anhydrase or cyclooxygenase isoforms, given sulfonamides’ known roles as enzyme inhibitors .

- Antimicrobial susceptibility testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility. | |

| Temperature | Screen 0–40°C to balance reaction rate vs. side-product formation. | |

| Catalyst | Evaluate Lewis acids (e.g., ZnCl2) for sulfonamide bond activation. | |

| Reaction Time | Monitor via TLC/HPLC to terminate at peak product conversion (typically 6–12 hours). |

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Density Functional Theory (DFT) calculations : Compare experimental NMR shifts with computed values for proposed structures .

- Isotopic labeling : Use ¹³C-labeled intermediates to track signal assignments in complex spectra .

- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping peaks in aromatic/heterocyclic regions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide, chloro-substituent) for activity .

Q. How can environmental fate studies be designed to evaluate ecological risks?

Adopt protocols from long-term environmental projects (e.g., INCHEMBIOL):

- Degradation studies : Expose to UV light or microbial consortia, monitor via LC-MS for breakdown products .

- Bioaccumulation assays : Measure logP values (octanol-water partitioning) and BCF (bioconcentration factors) in model organisms .

- Toxicity profiling : Use Daphnia magna or zebrafish embryos to assess acute/chronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines) to identify variables affecting activity .

- Dose-response validation : Re-test conflicting results with standardized protocols (e.g., IC50 determination via 8-point dilution series) .

- Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., methoxy vs. ethoxy groups) .

Q. What strategies resolve inconsistencies in synthetic yields reported in literature?

- Reagent purity audit : Ensure anhydrous solvents and freshly distilled amines are used to mitigate side reactions .

- Scale-dependent effects : Test reproducibility at 10 mg vs. 1 g scales; optimize stirring rate and heating uniformity .

- Byproduct profiling : Use LC-MS to identify and quantify impurities (e.g., hydrolyzed sulfonamide or unreacted intermediates) .

Methodological Resources

- Spectral databases : PubChem (experimental NMR/IR data for analogous sulfonamides) .

- Environmental protocols : INCHEMBIOL guidelines for ecotoxicological assays .

- Crystallography tools : CCDC Mercury for X-ray structure visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.